1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene is a bicyclic sesquiterpene hydrocarbon. This compound is a derivative of azulene, which is known for its deep blue color and aromatic properties. Azulene and its derivatives, including this compound, are found in various natural sources such as essential oils from plants and some marine organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of a linear precursor through a series of reactions involving hydrogenation and cyclization steps. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) under high pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using Pd/C and H2 gas.
Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of the original compound, such as alcohols, ketones, and halogenated compounds .
Scientific Research Applications
1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions and infections.
Industry: Utilized in the formulation of cosmetics and skincare products due to its soothing properties
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene involves its interaction with various molecular targets and pathways:
Anti-inflammatory Effects: Inhibits the enzyme cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory prostaglandins.
Antimicrobial Activity: Disrupts microbial cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
Guaiazulene: Another azulene derivative with similar anti-inflammatory and antimicrobial properties.
Chamazulene: Found in chamomile oil, known for its deep blue color and soothing effects.
Uniqueness
1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
68907-19-7 |
---|---|
Molecular Formula |
C15H26 |
Molecular Weight |
206.37 g/mol |
IUPAC Name |
1,4-dimethyl-7-propan-2-yl-1,2,3,4,5,6,7,8-octahydroazulene |
InChI |
InChI=1S/C15H26/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h10-13H,5-9H2,1-4H3 |
InChI Key |
XURCUMFVQKJMJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC2=C1CCC2C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.